2-[(2-chlorophenyl)methyl]-4-[(4-methylphenyl)methyl]-1,5-dioxo-N-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Overview
Description
2-[(2-chlorophenyl)methyl]-4-[(4-methylphenyl)methyl]-1,5-dioxo-N-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C28H26ClN5O3 and its molecular weight is 516. The purity is usually 95%.
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Scientific Research Applications
Biological Activity Prediction and Acute Toxicity
This compound falls under the broader category of 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides. A study aimed at modeling the virtual library of these compounds, including computer prediction of their biological activity and acute toxicity, suggested that they show potential antineurotic activity, possibly useful for treating male reproductive and erectile dysfunction. The study utilized PASS and GUSAR software for predictions, classifying these compounds as slightly toxic or practically nontoxic (Danylchenko, Drushlyak, & Kovalenko, 2016).
Chemical Synthesis and Structure Analysis
Another aspect of research involves the synthesis and structural analysis of related compounds. For instance, cascade cyclization reactions of 3,4,5-triamino-1,2,4-triazole with aromatic aldehydes and cycloalkanones have been studied, leading to the formation of compounds like partially hydrogenated 9-aryl-[1,2,4]triazolo[5,1-b]quinazolin-8-ones. The structures of these compounds, such as 2-amino-6,6-dimethyl-3-(4-nitrobenzylidene)amino-9-(4-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-one, were confirmed through X-ray diffraction data (Lipson et al., 2006).
Antimicrobial and Anticancer Applications
Further, there's research on the antimicrobial and anticancer potential of similar compounds. For example, novel 1H-1,2,3-triazole-4-carboxamides, including 1,2,3-triazolo[1,5-a]quinazoline-3-carboxamides, were synthesized and tested against various pathogens, showing moderate to good activities and selective action against specific strains and cancer cells (Pokhodylo et al., 2021).
Additional Research Areas
Other research areas include the synthesis of tetrahydrobenzimidazo[1,2-b]quinazolin-1(2H)-one and tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8(4H)-one under solvent-free conditions, and the inotropic evaluation of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamides for potential heart disease treatments (Shaabani et al., 2006); (Liu et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(2-chlorophenyl)methyl]-4-[(4-methylphenyl)methyl]-1,5-dioxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26ClN5O3/c1-17(2)30-25(35)20-12-13-22-24(14-20)34-27(32(26(22)36)15-19-10-8-18(3)9-11-19)31-33(28(34)37)16-21-6-4-5-7-23(21)29/h4-14,17H,15-16H2,1-3H3,(H,30,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMUMTDPJVRQRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NC(C)C)N4C2=NN(C4=O)CC5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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